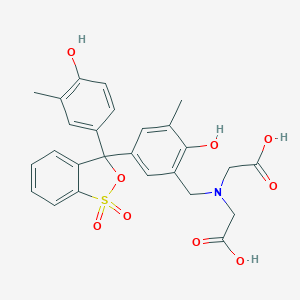

Semixylenol orange

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[carboxymethyl-[[2-hydroxy-5-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenyl]methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO9S/c1-15-9-18(7-8-21(15)28)26(20-5-3-4-6-22(20)37(34,35)36-26)19-10-16(2)25(33)17(11-19)12-27(13-23(29)30)14-24(31)32/h3-11,28,33H,12-14H2,1-2H3,(H,29,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGODTFKKGYRAQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941002 | |

| Record name | 2,2'-[({2-Hydroxy-5-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]-3-methylphenyl}methyl)azanediyl]diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19329-67-0 | |

| Record name | Semi-xylenol orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019329670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[({2-Hydroxy-5-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]-3-methylphenyl}methyl)azanediyl]diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of High-Purity Semixylenol Orange: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity Semixylenol Orange (SXO), a vital chelating agent and indicator in various analytical and biomedical applications. This document details a robust one-step synthesis protocol, outlines effective purification strategies, and presents analytical methods for quality control and purity assessment.

Introduction

This compound (SXO) is a sulfonphthalein dye that functions as a metallochromic indicator and a chelating agent for various metal ions. It is structurally similar to Xylenol Orange (XO), differing by the presence of one instead of two aminomethyliminodiacetic acid groups on the cresol red backbone. This structural difference leads to distinct chelating properties and spectral characteristics, making high-purity SXO a valuable reagent in specific analytical applications, including the spectrophotometric determination of metal ions like thorium and zirconium.[1]

Historically, the synthesis of xylenol orange derivatives has resulted in mixtures of XO and SXO, making the isolation of pure SXO challenging.[2] This guide focuses on a streamlined, one-step synthesis method and subsequent purification techniques to obtain high-purity SXO suitable for demanding research and development applications.

Synthesis of this compound

The synthesis of this compound is achieved via a Mannich condensation reaction, a three-component organic reaction involving an amine (iminodiacetic acid), an aldehyde (formaldehyde), and a compound with an acidic proton (o-cresolsulfonphthalein, also known as cresol red).

One-Step Synthesis Protocol

A high-yield, one-step synthesis method has been developed, which simplifies the production process and increases the overall efficiency.[3]

Experimental Protocol:

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine o-cresolsulfonphthalein (cresol red), iminodiacetic acid disodium salt, and glacial acetic acid. The recommended weight ratio of o-cresolsulfonphthalein to iminodiacetic acid disodium salt is 1:0.4-0.5.

-

Dissolution: Stir the mixture and heat to 60-65 °C until all components are completely dissolved.

-

Cooling: Cool the resulting solution to 25-30 °C to obtain a cooled mixed liquid.

-

Mannich Condensation: To the cooled mixture, add a 37% formaldehyde solution. The recommended volume ratio of glacial acetic acid to 37% formaldehyde solution is 2:0.3.

-

Reaction Incubation: Let the reaction mixture rest for 7-8 hours, followed by continuous stirring at 60-65 °C for another 7-8 hours.

-

Solvent Removal: Remove the excess solvent (aqueous acetic acid) under reduced pressure.

-

Drying: Transfer the remaining viscous product to an evaporation dish and dry at 70-80 °C to form crystals.

-

Final Product: Crush the resulting crystals to obtain the orange-red solid this compound crude product.

Synthesis Workflow

Caption: One-step synthesis workflow for crude this compound.

Purification of High-Purity this compound

The crude product from the synthesis is a mixture containing this compound, Xylenol Orange, and unreacted starting materials. Column chromatography is an effective method for isolating high-purity SXO.

Cellulose Column Chromatography

Experimental Protocol:

-

Column Packing: Prepare a chromatography column with a cellulose stationary phase.

-

Sample Preparation: Dissolve the crude this compound product in a minimal amount of the mobile phase.

-

Elution: Elute the column with a mobile phase consisting of 1-butanol saturated with either 10% or 25% aqueous acetic acid.[3]

-

Fraction Collection: Collect the fractions as they elute from the column. The separation of the colored bands corresponding to SXO and XO can be monitored visually.

-

Solvent Removal: Combine the fractions containing the pure SXO and remove the solvent under reduced pressure to obtain the purified product.

Ion-Exchange Chromatography

Ion-exchange chromatography can also be employed for the separation of SXO and XO. A strongly acidic cation-exchange resin, such as Diaion SK-1 or Dowex 50W-X8, can be used.[2][3] The separation is based on the differential affinity of the sulfonated dyes for the resin.

Analytical Characterization and Quality Control

To ensure the purity and identity of the synthesized this compound, a combination of analytical techniques should be employed.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a primary method for the quantitative analysis of this compound. The molar absorptivity of the Th(IV)-SXO complex at 510 nm is reported to be 3.5 x 10⁴ dm³ mol⁻¹ cm⁻¹.[1] This property can be utilized for the determination of SXO concentration and for assessing its purity by comparing the absorbance of the purified sample to a known standard.

Experimental Protocol for Quantification:

-

Standard Solution: Prepare a standard solution of high-purity this compound of known concentration.

-

Complex Formation: To a known volume of the standard or sample solution, add a solution of a suitable metal ion (e.g., Th(IV)) and a buffer to maintain the optimal pH for complex formation (e.g., pH 5.8 for Th(IV)-SXO).[1]

-

Absorbance Measurement: Measure the absorbance of the resulting colored complex at its maximum absorption wavelength (e.g., 510 nm for the Th(IV)-SXO complex).[1]

-

Concentration Calculation: Use the Beer-Lambert law to calculate the concentration of this compound in the sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of this compound from Xylenol Orange and other impurities. A preparative high-speed liquid chromatography (HSLC) method has been reported for the purification of Xylenol Orange, which can be adapted for the analysis of SXO.[3]

General HPLC Parameters (starting point for method development):

-

Column: A reverse-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetic acid solution) and an organic solvent (e.g., methanol or acetonitrile).

-

Detector: A UV-Vis detector set at a wavelength where both SXO and XO absorb, for instance, 254 nm, can be used for detection.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative Data Summary

The following table summarizes the key quantitative data related to the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Synthesis | ||

| o-Cresolsulfonphthalein to Iminodiacetic Acid Disodium Salt Ratio (w/w) | 1 : 0.4-0.5 | [3] |

| Glacial Acetic Acid to 37% Formaldehyde Solution Ratio (v/v) | 2 : 0.3 | |

| Approximate Yield (from 1 kg of o-cresolsulfonphthalein) | up to 2.5 kg | |

| Purification | ||

| Cellulose Column Chromatography Eluent | 1-Butanol saturated with 10% or 25% aqueous acetic acid | [3] |

| Analysis | ||

| Molar Absorptivity of Th(IV)-SXO Complex (at 510 nm) | 3.5 x 10⁴ dm³ mol⁻¹ cm⁻¹ | [1] |

| Wavelength for HPLC Detection | 254 nm | [3] |

| Purity of Commercial Xylenol Orange (example) | 36.3% XO, 17.2% SXO | [2] |

Logical Relationship Diagram

Caption: Logical flow from synthesis to purified and analyzed this compound.

References

Unveiling Molecular Interactions: A Technical Guide to the UV-Vis Absorption Spectrum of Semixylenol Orange Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ultraviolet-visible (UV-Vis) absorption characteristics of Semixylenol Orange (SXO) and its complexes with various metal ions. SXO is a valuable metallochromic indicator and spectrophotometric reagent, and understanding its spectral behavior upon complexation is crucial for its application in diverse analytical and bioanalytical fields. This document summarizes key quantitative data, details experimental protocols for complex formation and analysis, and visualizes the underlying experimental workflows.

Core Principles of this compound Complexation

This compound is a chelating agent that forms colored complexes with a variety of metal ions. The formation of these complexes leads to a significant shift in the maximum absorption wavelength (λmax) of the SXO molecule, a phenomenon that can be precisely quantified using UV-Vis spectrophotometry. The intensity of the absorption is directly proportional to the concentration of the metal-SXO complex, enabling the quantitative determination of metal ions. The stability and spectral characteristics of these complexes are highly dependent on factors such as pH, the nature of the metal ion, and the stoichiometry of the complex.

Quantitative Spectrophotometric Data

The following tables summarize the key spectrophotometric data for various metal-SXO complexes, providing a comparative overview for researchers.

Table 1: UV-Vis Absorption Maxima (λmax) and Molar Absorptivity (ε) of this compound-Metal Complexes

| Metal Ion | Complex Species | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | pH | Stoichiometry (Metal:SXO) | Reference |

| Zinc(II) | ZnH₂L | 445 | 2.34 x 10⁴ | Acidic | 1:1 | [1] |

| Zinc(II) | ZnHL⁻ | 466 | 2.42 x 10⁴ | Neutral | 1:1 | [1] |

| Zinc(II) | ZnL²⁻ | 561 | 3.14 x 10⁴ | Alkaline | 1:1 | [1] |

| Thorium(IV) | Th(SXO) | 510 | 3.5 x 10⁴ | 5.8 | 1:1 | [2] |

| Thorium(IV) | Th(SXO) | 530 | 2.9 x 10⁴ | 5.8 | 1:1 | [2] |

| Thorium(IV) | Th(SXO) | 500 | 2.4 x 10⁴ | 5.8 | 1:1 | [2] |

| Bismuth(III) | Bi(SXO)₂ | 540 | 4.2 x 10⁴ | Acidic | 1:2 | [3] |

| Zirconium(IV) | Zr(SXO) | ~530 | Not specified | 2 | 1:1 | [4] |

Table 2: Formation Constants of this compound-Metal Complexes

| Metal Ion | Complex Species | Log K | Temperature (°C) | Ionic Strength (μ) | Reference |

| Zinc(II) | ZnL²⁻ | 11.84 | 25 ± 0.1 | 0.1 | [1] |

| Zinc(II) | ZnHL⁻ | 7.13 | 25 ± 0.1 | 0.1 | [1] |

| Zinc(II) | ZnH₂L | 2.70 | 25 ± 0.1 | 0.1 | [1] |

| Zinc(II) | ZnL₂⁶⁻ | 16.60 | 25 ± 0.1 | 0.1 | [1] |

| Bismuth(III) | Bi(SXO)₂ | 3.08 (conditional) | Not specified | Not specified | [3] |

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are generalized and specific protocols for the spectrophotometric analysis of metal-SXO complexes.

General Protocol for Spectrophotometric Measurement

A common workflow for analyzing the formation of metal-SXO complexes is outlined below.

Specific Protocol for Thorium(IV)-SXO Complex Formation[2]

This protocol describes the determination of Thorium(IV) using this compound.

-

Reagent Preparation:

-

Prepare a stock solution (0.01 mol·dm⁻³) of Thorium(IV) by dissolving Thorium(IV) nitrate tetrahydrate in doubly distilled water containing a few drops of concentrated nitric acid.

-

Prepare a solution of this compound.

-

Prepare a urotropine-nitric acid buffer to maintain a pH of 5.8 and an ionic strength of 0.2 (adjusted with KNO₃).

-

-

Complex Formation:

-

In a series of volumetric flasks, add varying concentrations of the Thorium(IV) stock solution.

-

Add a fixed concentration of the this compound solution.

-

Add the urotropine buffer to control the pH and ionic strength.

-

Dilute to the final volume with doubly distilled water.

-

-

Spectrophotometric Analysis:

-

Use a UV-Vis spectrophotometer to measure the absorbance of the solutions.

-

The absorbance maximum for the Th(IV)-SXO complex is observed at 510 nm.

-

An isobestic point at 467 nm can confirm the 1:1 stoichiometry of the complex.

-

Specific Protocol for Zinc(II)-SXO Complex Formation[1]

This protocol outlines the investigation of Zinc(II) complexation with this compound.

-

Reagent Preparation:

-

Prepare a standard solution of Zinc(II).

-

Prepare a solution of this compound (H₄L).

-

Prepare buffers to maintain a constant ionic strength (μ = 0.1).

-

-

Potentiometric and Spectrophotometric Titration:

-

Perform potentiometric and spectrophotometric titrations of the this compound solution in the presence of Zinc(II) ions.

-

Vary the pH of the solution to study the formation of different complex species (ZnH₂L, ZnHL⁻, and ZnL²⁻).

-

-

Data Analysis:

-

Record the UV-Vis absorption spectra at different pH values to identify the λmax for each complex species.

-

Use the titration data to calculate the formation constants for each of the identified zinc-SXO complexes.

-

Logical Relationship in Multi-Component Analysis

In systems containing multiple metal ions that can complex with SXO, a logical approach is required to differentiate and quantify them. This often involves controlling the pH of the solution, as the formation of different metal-SXO complexes can be pH-dependent.

Conclusion

The UV-Vis absorption spectrum of this compound complexes provides a powerful tool for the sensitive and selective determination of a wide range of metal ions. By carefully controlling experimental parameters, particularly pH, researchers can leverage the distinct spectral properties of these complexes for quantitative analysis. The data and protocols presented in this guide serve as a comprehensive resource for scientists and professionals in analytical chemistry and drug development, facilitating the effective application of this compound in their research endeavors.

References

- 1. Formation constants of zinc(II) complexes with Semi-Xylenol Orange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Spectrophotometric determination of bismuth with semi-xylenol orange and its application in metal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Protonation Constants and Acid Equilibria of Semixylenol Orange

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base properties of Semixylenol Orange (SXO), a vital metallochromic indicator and chelating agent. A thorough understanding of its protonation constants is critical for its application in quantitative analysis, particularly in complexometric titrations and for professionals in drug development requiring precise metal ion concentration measurements.

Core Concept: Acid-Base Equilibria of this compound

This compound is a polyprotic acid, meaning it can donate more than one proton. The protonation state of the molecule is highly dependent on the pH of the solution. These equilibria are fundamental to its function as a pH and metal ion indicator, as the color of the solution changes with the predominance of different protonated species. This compound is generally considered a tetraprotic acid and can be represented as H₄L.[1]

The stepwise dissociation of protons from the fully protonated form to the fully deprotonated form can be illustrated as a series of equilibria, each with a corresponding acid dissociation constant (pKa). These constants are pivotal in predicting the species of this compound that will be present at a specific pH.

Protonation Constants of this compound

The protonation constants (pKa values) of this compound have been determined through potentiometric and spectrophotometric methods. The following table summarizes the reported values, which correspond to the stepwise dissociation of the four protons from the molecule.

| Protonation Equilibrium | pKa Value | Reference |

| H₄L ⇌ H₃L⁻ + H⁺ | pKa₁ | Murakami et al. (1967) |

| H₃L⁻ ⇌ H₂L²⁻ + H⁺ | pKa₂ | Murakami et al. (1967) |

| H₂L²⁻ ⇌ HL³⁻ + H⁺ | pKa₃ | Murakami et al. (1967) |

| HL³⁻ ⇌ L⁴⁻ + H⁺ | pKa₄ | Murakami et al. (1967) |

Note: The specific numerical pKa values from the primary literature by Murakami et al. (1967) were not available in the accessed abstracts. For precise analytical work, consulting the full-text article is recommended.

Visualizing the Acid-Base Equilibria

The sequential deprotonation of this compound can be visualized as a signaling pathway, where the change in pH drives the equilibrium from one species to the next.

Experimental Determination of Protonation Constants

The determination of the pKa values of this compound is primarily achieved through two robust analytical techniques: potentiometric titration and spectrophotometric analysis.[2]

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the dissociation constants of acids and bases.[2] It involves the gradual addition of a titrant (a strong base like NaOH) to a solution of the analyte (this compound in its acidic form) while monitoring the pH of the solution with a calibrated pH electrode.

-

Preparation of the Analyte Solution: A standard solution of purified this compound is prepared in deionized water. The initial pH is often adjusted to a low value to ensure the indicator is in its fully protonated form.

-

Calibration of the pH Meter: The pH meter and electrode are calibrated using standard buffer solutions at multiple points (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

-

Titration Setup: The this compound solution is placed in a thermostatted vessel to maintain a constant temperature. A calibrated pH electrode is immersed in the solution, which is continuously stirred.

-

Titration Procedure: A standardized solution of a strong base (e.g., carbonate-free NaOH) is added incrementally to the this compound solution using a precision burette.

-

Data Acquisition: After each addition of the titrant, the solution is allowed to reach equilibrium, and the pH is recorded. This process is continued until the pH of the solution becomes strongly basic.

-

Data Analysis: The collected data of pH versus the volume of titrant added is plotted to generate a titration curve. The pKa values are determined from the half-equivalence points on the curve, which correspond to the pH at which half of a particular acidic group has been neutralized.

The following diagram illustrates the typical workflow for this experimental procedure.

Spectrophotometric Method

This method is particularly useful for substances like this compound that exhibit different light absorption properties in their various protonated forms. The principle lies in measuring the absorbance of a solution at a fixed wavelength across a range of pH values.

-

Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared to cover the expected pKa ranges of this compound.

-

Preparation of Indicator Solutions: A stock solution of this compound is prepared. Aliquots of this stock solution are added to each buffer solution to create a series of solutions with the same indicator concentration but different pH values.

-

Spectrophotometric Measurements: The absorbance of each solution is measured at a wavelength where the protonated and deprotonated forms of the indicator have significantly different molar absorptivities. The absorption spectra of the fully protonated and fully deprotonated forms are also determined.

-

Data Analysis: The absorbance data is plotted against the pH. The resulting sigmoidal curve is analyzed to determine the pKa values. The pKa is the pH at which the concentrations of the acidic and basic forms of a particular dissociation step are equal, which corresponds to the inflection point of the sigmoid curve.

Conclusion

The protonation constants and a clear understanding of the acid equilibria of this compound are indispensable for its effective use in scientific research and industrial applications. The experimental protocols outlined in this guide, particularly potentiometric titration and spectrophotometry, provide robust frameworks for the accurate determination of these fundamental parameters. For researchers and professionals in drug development, precise knowledge of these properties ensures the reliability and accuracy of analytical methods that rely on this compound as a key reagent.

References

Semixylenol Orange: A Technical Guide to Metal Ion Complex Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the complex formation between Semixylenol Orange (SXO) and various metal ions. This compound is a metallochromic indicator and chelating agent widely utilized in analytical chemistry for the quantitative determination of metals through spectrophotometry and complexometric titrations.

Core Theory of Complex Formation

This compound is an organic dye belonging to the triphenylmethane family, structurally similar to Xylenol Orange (XO), with which it is often found as an impurity in commercial preparations[1]. The molecule's utility as a metal ion indicator is rooted in its specific chemical structure, which allows it to act as a polydentate ligand.

The core of its chelating capability lies in the iminodiacetic acid moiety, −N(CH₂COOH)₂, attached to the phenolic rings[2]. This group, along with the phenolic hydroxyl group, provides multiple coordination sites for a single metal ion. The formation of a coordination complex involves the donation of electron pairs from the nitrogen and carboxylate oxygen atoms to the metal ion, which acts as a Lewis acid[2].

The complexation reaction induces a significant change in the electronic structure of the SXO molecule. This alteration of the conjugated system results in a distinct color change, which is the basis of its function as an indicator. A pronounced color change is observed when the phenolic oxygen atom participates in the coordination with the metal ion. The free indicator is typically yellow in acidic solutions (around pH 5.9), while its metal complexes are often intensely colored, appearing red or pink[2].

1.1 The Critical Role of pH

The pH of the aqueous solution is the most critical parameter governing the complex formation. The protonation state of both the this compound molecule and the nature of the resulting metal complex are highly pH-dependent.

-

Ligand Protonation: SXO is a polyprotic acid, meaning it can donate multiple protons from its carboxylic acid and phenolic hydroxyl groups. The degree of protonation changes with pH, affecting the availability of its coordination sites. The iminodiacetic groups typically deprotonate at a pH of 5-6 to form a tridentate ligand with the central nitrogen atom[2].

-

Complex Stoichiometry: The pH dictates the type of complex formed. For example, studies with Zinc(II) show the formation of various 1:1 complex species with different levels of protonation (e.g., [Zn(H₂L)], [Zn(HL)]⁻, [ZnL]²⁻) as the pH changes[3].

-

Selective Determination: The difference in the pH at which various metal ions form stable complexes with SXO allows for the selective and sequential titration of multiple ions in a single sample. For instance, Bismuth(III) can be titrated at a highly acidic pH of 1-2, while ions like Lead(II) or Zinc(II) are titrated at a pH of 5-6[4].

Figure 1 Caption: pH-Dependent Protonation States of Xylenol Orange (Analogue for SXO).

1.2 Stoichiometry and Coordination

The stoichiometry of the metal-SXO complex can vary. While 1:1 complexes are commonly formed with many metal ions, including Thulium, Ytterbium, Lutetium, and Thorium, other ratios are possible[3][5]. For instance, Bismuth(III) can form a 2:1 (SXO:Bi) chelate, and Zinc(II) can form both 1:1 and 1:2 complexes[3][6]. The coordination involves the iminodiacetic acid group acting as a tridentate ligand (binding via two carboxylate oxygens and the amine nitrogen) and the phenolic oxygen, which is crucial for the color change.

Figure 2 Caption: General Metal-SXO Complex Formation.

Quantitative Data: Stability Constants and Molar Absorptivity

The stability of a metal-SXO complex is quantified by its formation constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The following table summarizes reported stability constants and molar absorptivity values for SXO with various metal ions.

| Metal Ion | Stoichiometry (M:L) | Log K (Stability Constant) | Wavelength (λmax) | Molar Absorptivity (ε) | Conditions / Notes |

| Zn(II) | 1:1 (ML²⁻) | 11.84 | 561 nm | 3.14 x 10⁴ L·mol⁻¹·cm⁻¹ | µ = 0.1, 25°C. For [ZnL]²⁻ species.[3] |

| 1:1 (MHL⁻) | 7.13 | 466 nm | 2.42 x 10⁴ L·mol⁻¹·cm⁻¹ | For [Zn(HL)]⁻ protonated species.[3] | |

| 1:1 (MH₂L) | 2.70 | 445 nm | 2.34 x 10⁴ L·mol⁻¹·cm⁻¹ | For [Zn(H₂L)] protonated species.[3] | |

| 1:2 (ML₂⁶⁻) | 16.60 | - | - | Overall constant for [ZnL₂]⁶⁻.[3] | |

| Th(IV) | 1:1 | 22.16 ± 0.01 | 535 nm | 3.33 x 10⁴ L·mol⁻¹·cm⁻¹ | Hexamine buffer medium.[5] |

| Lu(III) | 1:1 | 12.94 ± 0.015 | 530 nm | 2.25 x 10⁴ L·mol⁻¹·cm⁻¹ | Hexamine buffer medium.[5] |

| Yb(III) | 1:1 | 12.55 ± 0.01 | 532 nm | 2.17 x 10⁴ L·mol⁻¹·cm⁻¹ | Hexamine buffer medium.[5] |

| Tm(III) | 1:1 | 12.48 ± 0.01 | 530 nm | 2.22 x 10⁴ L·mol⁻¹·cm⁻¹ | Hexamine buffer medium.[5] |

| Bi(III) | 1:2 | 3.08 | 540 nm | 4.2 x 10⁴ L·mol⁻¹·cm⁻¹ | Conditional formation constant.[6] |

Experimental Protocols

3.1 Protocol: Spectrophotometric Titration of Pb(II) with SXO

This protocol is adapted from a procedure for determining the stoichiometry and concentration of a ligand by titrating it with a metal ion of known concentration.

Objective: To determine the concentration of a this compound solution via titration with a standardized Pb(NO₃)₂ solution.

Methodology:

-

Preparation: Prepare a standard solution of Pb(NO₃)₂ (e.g., 7.5 x 10⁻⁴ M). Prepare a buffer solution to maintain the pH at 5.9.

-

Titration Setup: Place a precise volume (e.g., 2.025 mL) of the unknown SXO solution into a cuvette suitable for a spectrophotometer. Add buffer.

-

Initial Measurement: Measure the initial absorbance of the SXO solution at the λmax of the Pb-SXO complex.

-

Titration: Add small, precise aliquots (e.g., 10-50 µL) of the standard Pb(NO₃)₂ solution to the cuvette. After each addition, mix thoroughly and record the absorbance.

-

Data Collection: Continue additions until the absorbance value plateaus, indicating that all the SXO has been complexed.

-

Data Analysis:

-

For each data point, calculate the corrected absorbance to account for the dilution effect: Corrected Absorbance = Measured Absorbance × (Total Volume / Initial Volume).

-

Plot the corrected absorbance versus the volume of Pb(NO₃)₂ added.

-

The plot will show two intersecting lines. The intersection point corresponds to the equivalence point of the titration.

-

Using the volume of titrant at the equivalence point and its known concentration, calculate the molarity of the original this compound solution, assuming a 1:1 reaction stoichiometry in this case[7].

-

3.2 Protocol: Sequential Chelatometric Titration of Bi(III), Ti(IV), and Al(III)

This protocol outlines a method for the consecutive determination of multiple metal ions in a single sample by leveraging pH-dependent complex formation with EDTA, using SXO as the indicator.

Objective: To determine the concentrations of Bi³⁺, Ti⁴⁺, and Al³⁺ in a mixed sample.

Methodology:

-

Step 1: Bismuth(III) Titration

-

Acidify the sample solution to pH 1-2 with HNO₃. At this pH, only Bi³⁺ forms a sufficiently stable complex with EDTA[4].

-

Add a few drops of this compound indicator. The solution will turn red due to the formation of the Bi-SXO complex.

-

Titrate with a standard EDTA solution until the endpoint is reached, indicated by a sharp color change from red to yellow. The volume of EDTA used corresponds to the amount of Bi³⁺ in the sample.

-

-

Step 2: Total Bi(III) and Ti(IV) Titration

-

To the same solution from Step 1, add an excess of the standard EDTA solution.

-

Adjust the pH to 5 with a hexamine buffer. This allows for the complexation of Ti⁴⁺ (and Al³⁺) with the excess EDTA.

-

Back-titrate the excess, unreacted EDTA with a standard Zn²⁺ solution. SXO acts as the indicator, with the endpoint being the color change from yellow to red.

-

The amount of Zn²⁺ solution used determines the amount of excess EDTA. This, combined with the total EDTA added, allows for the calculation of the amount of Ti⁴⁺ and Al³⁺ combined.

-

-

Step 3: Aluminum(III) Determination

-

After the second endpoint, add fluoride ions (e.g., as NaF) to the solution. Fluoride will selectively displace Al³⁺ from its EDTA complex, liberating an equivalent amount of EDTA.

-

Titrate the newly liberated EDTA with the standard Zn²⁺ solution until the red endpoint is reached again. The volume of Zn²⁺ solution used in this step corresponds to the amount of Al³⁺ in the sample.

-

The concentration of Ti⁴⁺ can then be calculated by subtracting the amount of Al³⁺ (from Step 3) from the combined total (from Step 2).

-

Figure 3 Caption: Workflow for Sequential Titration of Bi³⁺, Ti⁴⁺, and Al³⁺.

References

- 1. Xylenol orange - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 19329-67-0 [smolecule.com]

- 3. Formation constants of zinc(II) complexes with Semi-Xylenol Orange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. article.sapub.org [article.sapub.org]

- 5. Use of xylenol orange and cetylpyridinium chloride in rapid spectrophotometric determination of zinc in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Molar Absorptivity of Semixylenol Orange Metal Chelates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar absorptivity of Semixylenol Orange (SXO) metal chelates. This compound is a versatile metallochromic indicator and spectrophotometric reagent that forms distinctly colored complexes with a variety of metal ions. The intensity of this color, quantified by molar absorptivity, is fundamental to its application in the quantitative analysis of metals, which is a critical aspect of pharmaceutical development and quality control.

Core Principles: Chelation and Spectrophotometry

This compound, a complex organic dye, chelates with metal ions to form stable, colored complexes. The formation of these chelates is the basis for their use in spectrophotometric analysis. The relationship between the absorbance of light by these complexes and their concentration is described by the Beer-Lambert Law, which underpins the determination of molar absorptivity. This constant is a measure of how strongly a chemical species absorbs light at a given wavelength and is a crucial parameter for developing sensitive and accurate analytical methods.

Molar Absorptivity of this compound-Metal Chelates

The molar absorptivity (ε) of a this compound-metal chelate is influenced by factors such as the specific metal ion, the pH of the solution, and the stoichiometry of the complex. The following tables summarize the available quantitative data for various metal-SXO chelates.

Table 1: Molar Absorptivity of this compound - Zinc(II) Chelates

| Complex Species | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| ZnH₂L | 445 nm | 2.34 x 10⁴ |

| ZnHL⁻ | 466 nm | 2.42 x 10⁴ |

| ZnL²⁻ | 561 nm | 3.14 x 10⁴ |

Table 2: Molar Absorptivity of this compound - Thorium(IV) Chelates

| Wavelength (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | pH |

| 500 | 2.4 x 10⁴ | 5.8[1] |

| 510 | 3.5 x 10⁴ | 5.8[1] |

| 530 | 2.9 x 10⁴ | 5.8[1] |

| 535 | 3.33 x 10⁴ | Not Specified |

Table 3: Molar Absorptivity of Other this compound Metal Chelates

| Metal Ion | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | pH |

| Scandium(III) | 530 nm | 2.4 x 10⁴ | Not Specified[2] |

| Bismuth(III) | 540 nm | 4.2 x 10⁴ | Not Specified[3] |

| Zirconium(IV) | 535 mµ | 5.9 x 10⁴ | Not Specified[4] |

| Thulium(III) | 530 nm | 2.22 x 10⁴ | Not Specified |

| Ytterbium(III) | 532 nm | 2.17 x 10⁴ | Not Specified |

| Lutetium(III) | 530 nm | 2.25 x 10⁴ | Not Specified |

Experimental Protocols

The determination of molar absorptivity for metal-SXO complexes generally follows a standard spectrophotometric procedure. Below are detailed methodologies synthesized from various cited experiments.

Preparation of Stock Solutions

-

Metal Ion Stock Solution (0.01 M): Accurately weigh a suitable salt of the metal of interest (e.g., nitrate or chloride salts). Dissolve the salt in double-distilled water. For metals prone to hydrolysis, add a few drops of a concentrated acid (e.g., nitric acid for Thorium(IV)) to stabilize the solution.[1] Dilute to a final volume in a calibrated volumetric flask. The exact concentration can be standardized by an appropriate titration method if necessary.

-

This compound (SXO) Stock Solution: The preparation of the SXO solution can vary. A common method involves dissolving a precisely weighed amount of SXO in double-distilled water to a specific concentration, for example, 4 x 10⁻⁵ M.[1] Gentle heating may be required to facilitate dissolution.

Spectrophotometric Determination of Molar Absorptivity

-

Buffer Preparation: Prepare a buffer solution to maintain the desired pH. The choice of buffer is critical as it can influence complex formation. Commonly used buffers include urotropine-nitric acid for a pH of around 5.8[1] and hexamine or chloroacetate buffers for other pH ranges.

-

Complex Formation: In a series of volumetric flasks, add a constant aliquot of the metal ion stock solution. Add varying, increasing volumes of the standardized SXO stock solution to create a range of molar ratios. Add the appropriate buffer to each flask to maintain the constant pH and dilute to the mark with double-distilled water.

-

Spectrophotometric Measurement: Allow the solutions to equilibrate for a set period to ensure complete complex formation. Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer. The λmax is determined by scanning the spectrum of a solution containing the metal-SXO complex against a reagent blank (a solution containing all components except the metal ion).

-

Calculation of Molar Absorptivity: The molar absorptivity (ε) is calculated using the Beer-Lambert Law equation: A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the complex. By plotting absorbance versus the molar concentration of the complex (assuming the metal is the limiting reagent and all of it has reacted), the molar absorptivity can be determined from the slope of the resulting linear graph (slope = εb).

Visualizations

Experimental Workflow for Molar Absorptivity Determination

Caption: Workflow for determining molar absorptivity.

Theoretical Basis of Spectrophotometric Analysis

Caption: Relationship between chemical equilibrium and Beer's Law.

References

Semixylenol Orange: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Chemical Properties, Synthesis, and Applications of Semixylenol Orange

Introduction

This compound (SXO) is a versatile organic compound, primarily recognized for its role as a metallochromic indicator. Its ability to form distinctly colored complexes with various metal ions has established it as a valuable tool in analytical chemistry, particularly in complexometric titrations. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, a detailed synthesis protocol, and its applications in both analytical and biological contexts, with a special focus on its relevance to researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a complex organic molecule with the molecular formula C26H25NO9S.[1] Its structure incorporates a sulfonphthalein backbone, similar to other pH indicators, but is distinguished by the presence of an iminodiacetic acid group, which is key to its metal-chelating properties.

| Property | Value | Reference |

| CAS Number | 19329-67-0 | [1] |

| Molecular Formula | C26H25NO9S | [1] |

| Molecular Weight | 527.54 g/mol | |

| Appearance | Orange to red solid | |

| pKa | ~1.77 (estimated for the carboxyl groups) | |

| Fluorescence Excitation Maxima | 440 nm and 570 nm | |

| Fluorescence Emission Maximum | 610 nm | |

| Molar Absorptivity of Bi(III)-SXO Complex | 4.2 x 10^4 L·mol⁻¹·cm⁻¹ at 540 nm | [2] |

| Molar Absorptivity of Zr(IV)-SXO Complex | 5.9 x 10^4 L·mol⁻¹·cm⁻¹ at 535 nm | [[“]] |

Synthesis of this compound

The primary method for synthesizing this compound is through a Mannich condensation reaction. This one-pot synthesis involves the reaction of cresol red, iminodiacetic acid, and formaldehyde.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a patented industrial process.

Materials:

-

Cresol Red

-

Iminodiacetic acid disodium salt

-

Glacial acetic acid

-

Formaldehyde solution (37%)

Procedure:

-

In a suitable reaction vessel, combine cresol red, iminodiacetic acid disodium salt, and glacial acetic acid.

-

Stir the mixture and heat to 60-65 °C until all solids are completely dissolved.

-

Cool the resulting solution to 25-30 °C.

-

To the cooled mixture, add 37% formaldehyde solution.

-

Allow the mixture to stand for 7-8 hours.

-

After the resting period, stir the mixture continuously for 7-8 hours at a temperature of 60-65 °C.

-

Remove the solvent under reduced pressure.

-

The remaining viscous residue is then dried in an evaporation dish at 70-80 °C to yield the crystalline product.

-

The resulting crystals are crushed to obtain the final orange-red solid this compound.

Applications in Analytical Chemistry

This compound is extensively used as an indicator in the complexometric titration of a wide array of metal ions. The sharp color change from the metal-SXO complex to the free indicator at the endpoint allows for accurate quantification.

Experimental Protocol: Complexometric Titration of Bismuth(III)

This protocol outlines the use of this compound for the determination of Bismuth(III) concentration.

Materials:

-

Bismuth(III) sample solution

-

Standardized EDTA (ethylenediaminetetraacetic acid) solution

-

This compound indicator solution (0.1% w/v in water)

-

Nitric acid (for pH adjustment)

-

Buffer solution (pH 5-6, e.g., hexamine)

Procedure:

-

Pipette a known volume of the Bismuth(III) sample solution into a conical flask.

-

Adjust the pH of the solution to 1-2 with nitric acid.

-

Add 2-3 drops of the this compound indicator solution. The solution will turn a distinct color, indicating the formation of the Bi(III)-SXO complex.

-

Titrate the solution with the standardized EDTA solution. The EDTA will chelate the Bismuth(III) ions.

-

The endpoint is reached when the color of the solution changes sharply, indicating that all the Bismuth(III) has been complexed by the EDTA and the this compound is in its free form.

-

Record the volume of EDTA used and calculate the concentration of Bismuth(III) in the sample.

Relevance and Applications for Drug Development

While primarily an analytical reagent, the principles behind the function of this compound and its analogues have found applications in biological assays relevant to drug discovery and development. The Ferrous Oxidation-Xylenol Orange (FOX) assay is a notable example.[4][5][6][7]

The Ferrous Oxidation-Xylenol Orange (FOX) Assay

The FOX assay is a sensitive method for the detection and quantification of hydroperoxides.[4][5][6][7] This is particularly relevant in drug development for screening enzyme inhibitors, especially for oxidoreductases such as lipoxygenases, which are implicated in inflammatory diseases.[8] The assay relies on the oxidation of Fe(II) to Fe(III) by hydroperoxides, and the subsequent formation of a colored complex between Fe(III) and a xylenol orange-type indicator.

Experimental Protocol: FOX Assay for Screening Enzyme Inhibitors

This protocol provides a general framework for using the FOX assay to screen for inhibitors of an enzyme that produces a hydroperoxide product.

Materials:

-

Enzyme solution

-

Substrate solution

-

Test compound (potential inhibitor) solution

-

FOX reagent (containing ferrous sulfate, xylenol orange or a similar indicator, and sulfuric acid in a suitable solvent like methanol)

Procedure:

-

In a microplate, set up the enzymatic reaction by combining the enzyme solution, substrate solution, and either the test compound or a vehicle control.

-

Incubate the reaction mixture for a predetermined time at the optimal temperature for the enzyme.

-

Stop the reaction by adding the FOX reagent. The acidic nature of the reagent will denature the enzyme.

-

Allow the color to develop as the hydroperoxide product oxidizes Fe(II) to Fe(III), which then complexes with the indicator.

-

Measure the absorbance at the appropriate wavelength (typically around 560 nm for xylenol orange).

-

A decrease in absorbance in the presence of the test compound compared to the control indicates inhibition of the enzyme.

Conclusion

This compound is a valuable chemical tool with a well-established role in analytical chemistry. Its utility extends into the realm of biological assays, making it a compound of interest for researchers in various scientific disciplines. For drug development professionals, understanding the principles of metal chelation and colorimetric detection, as exemplified by this compound and its application in assays like the FOX assay, can provide powerful tools for screening and characterizing potential therapeutic agents. The detailed protocols and data presented in this guide offer a solid foundation for the practical application of this compound in both analytical and research settings.

References

- 1. Using a modified ferrous oxidation-xylenol orange (FOX) assay for detection of lipid hydroperoxides in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectrophotometric determination of bismuth with semi-xylenol orange and its application in metal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. FOX reagent - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. Versatile ferrous oxidation–xylenol orange assay for high-throughput screening of lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 8. Determination of lipoxygenase activity in plant extracts using a modified ferrous oxidation-xylenol orange assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Potential of Semixylenol Orange Derivatives as Fluorescent Probes

An In-depth Technical Guide to the Fluorescence Properties of Semixylenol Orange Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research specifically detailing the quantitative fluorescence properties (e.g., quantum yield, fluorescence lifetime) of this compound (SXO) and its derivatives is limited. This guide provides a comprehensive overview based on the known properties of the closely related parent compound, Xylenol Orange (XO), recent discoveries in its fluorescence behavior, and established principles of fluorescent probe design and characterization. The experimental protocols provided are generalized from standard methodologies in the field and should be adapted and optimized for specific applications.

This compound (SXO) is a chemical analogue and a common component found in commercial preparations of Xylenol Orange (XO), a well-established metallochromic indicator.[1] Like its parent compound, SXO possesses a core structure featuring iminodiacetate chelating groups, making it a strong candidate for development as a fluorescent sensor for various metal ions.[2] While historically utilized for colorimetric and spectrophotometric analysis, recent discoveries regarding the fluorescence of triphenylmethane dyes, particularly the phenomenon of Aggregation-Induced Emission (AIE), have opened new avenues for exploring the fluorescence properties of XO and its derivatives like SXO.[3][4]

The AIE phenomenon is critical: many dyes of this class are non-fluorescent as molecular species in solution due to the dissipation of energy through intramolecular rotations.[3] However, upon aggregation or binding to an analyte that restricts these rotations, a strong fluorescence signal can be "turned on."[3] This property is highly desirable for developing sensitive "light-up" probes with low background noise. This guide will explore the known characteristics of the parent XO molecule and provide a framework for the synthesis and characterization of novel SXO derivatives as potential fluorescent probes.

Core Fluorescence Properties: Extrapolations from Xylenol Orange

Spectral Properties

Xylenol Orange is known to be fluorescent, with reported excitation and emission maxima that are suitable for standard fluorescence microscopy.[1] The interaction with metal ions can lead to the formation of new complexes with distinct absorption profiles. For instance, the Fe³⁺-XO complex is measured spectrophotometrically at wavelengths between 560-585 nm.[5][6]

Aggregation-Induced Emission (AIE)

A seminal finding in early 2025 revealed that Xylenol Orange exhibits Aggregation-Induced Emission (AIE).[3][4] This means its fluorescence is significantly enhanced when molecular aggregation occurs, as this process restricts the intramolecular rotations that typically quench fluorescence in the dissolved state.[3] This discovery transforms XO from a simple colorimetric indicator to a potential dual-mode colorimetric/fluorescent AIE dye.[3] It is highly probable that SXO, due to its structural similarity, also possesses AIE characteristics.

Data Summary

The following table summarizes the known quantitative data for Xylenol Orange. The entries for this compound and its derivatives are placeholders, as this data is not currently available in published literature.

| Compound | Excitation Maxima (λ_ex) | Emission Maximum (λ_em) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ) | Conditions / Notes |

| Xylenol Orange (XO) | 440 nm, 570 nm[1] | 610 nm[1] | Not Reported | Not Reported | General fluorescence noted. |

| XO (AIE state) | Not Reported | Not Reported | Not Reported | Not Reported | Exhibits Aggregation-Induced Emission; fluorescence is enhanced upon aggregation or through methods like BSA-based rotation suppression.[3] |

| This compound (SXO) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | As a structural analogue of XO, AIE properties are anticipated. |

| SXO Derivative (Hypothetical) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Properties would be dependent on the specific chemical modification. |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis of novel SXO derivatives and the characterization of their core fluorescence properties.

Synthesis of a Hypothetical Alkyne-Functionalized this compound Derivative

This protocol is adapted from a published synthesis of an alkyne-functionalized Xylenol Orange derivative and provides a versatile handle for "click" chemistry conjugation to other molecules.[7]

Workflow for Synthesis:

Caption: Synthesis of an Alkyne-SXO Derivative.

Methodology:

-

Preparation of Precursor: Modify a semi-cresol red precursor. For example, an iodo-functionalized cresol red derivative can be synthesized via condensation of the appropriate sulfobenzoic anhydride and o-cresol.[7]

-

Sonogashira Coupling: The functionalized precursor is subjected to a palladium/copper-catalyzed Sonogashira coupling with (trimethylsilyl)acetylene to introduce the alkyne group.[7]

-

Deprotection: The trimethylsilyl protecting group is removed using a base (e.g., K₂CO₃ in methanol) to yield the terminal alkyne-functionalized cresol red analogue.[7]

-

Mannich Condensation: The final step involves reacting the alkyne-cresol red analogue with iminodiacetic acid and formaldehyde in an acidic medium (e.g., glacial acetic acid). This reaction, a Mannich-type condensation, attaches the crucial iminodiacetate chelating arms to the phenolic rings, yielding the final alkyne-functionalized this compound product.[7]

-

Purification: The crude product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography to isolate the desired compound from unreacted starting materials and side products.

-

Characterization: The structure and purity of the final compound are confirmed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Measurement of Fluorescence Quantum Yield (Φ_f)

The comparative method is the most common and reliable technique for determining the fluorescence quantum yield.[8]

Methodology:

-

Select a Standard: Choose a fluorescence standard with a known quantum yield and whose absorption and emission spectra overlap with the test sample (e.g., quinine sulfate in 0.1 M H₂SO₄, or a rhodamine dye).[8]

-

Prepare Solutions: Prepare a series of dilute solutions of both the standard and the SXO derivative in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[8]

-

Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.

-

Measure Fluorescence Spectra: Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the standard and the test sample.

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance. The plots should be linear, and the slope of the line should be determined.

-

Calculate Quantum Yield: The quantum yield of the SXO derivative (Φ_x) is calculated using the following equation:

Φ_x = Φ_std * (Grad_x / Grad_std) * (n_x² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_x and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_x and n_std are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

-

Measurement of Fluorescence Lifetime (τ)

Time-Correlated Single Photon Counting (TCSPC) is the gold-standard technique for measuring fluorescence lifetimes in the nanosecond to picosecond range.[9][10][11][12]

Methodology:

-

Instrument Setup: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser or LED) with a high repetition rate. The excitation wavelength is selected based on the absorbance spectrum of the SXO derivative.[10][12]

-

Sample Preparation: Prepare a dilute solution of the SXO derivative in a suitable cuvette. The concentration should be low enough to avoid aggregation-related artifacts unless they are the subject of study.

-

Data Acquisition:

-

The sample is excited by the pulsed light source.

-

Emitted photons are detected by a sensitive single-photon detector (e.g., a photomultiplier tube, PMT).

-

The electronics measure the time delay between the excitation pulse and the arrival of each detected photon.[13]

-

This process is repeated millions of times, and the data is collected to build a histogram of photon counts versus time. This histogram represents the fluorescence decay curve.[13]

-

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution.

-

The acquired fluorescence decay curve is fitted to an exponential decay model (or multi-exponential model if the decay is complex) using specialized software.

-

The software performs a deconvolution of the experimental decay with the IRF to extract the true fluorescence lifetime(s) (τ).

-

Logical and Signaling Pathways

SXO derivatives are primarily designed as chelating agents for direct analyte detection rather than probes for complex biological signaling pathways. Their mechanism of action is based on a direct interaction with the target metal ion.

Principle of Metal Ion Sensing

The fluorescence of an SXO derivative can be modulated upon binding to a metal ion. This modulation typically occurs via one of two primary photophysical mechanisms: Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET), although other mechanisms like the AIE effect are also highly relevant. The diagram below illustrates a generalized "turn-on" sensing mechanism based on chelation-enhanced fluorescence (CHEF), often linked to the suppression of PET quenching.

Caption: "Turn-On" Fluorescence via Metal Chelation.

Relationship Between Structure and Function

The design of an effective SXO-based fluorescent probe relies on the interplay between its structural components.

Caption: Structure-Function Relationship in SXO Probes.

Conclusion and Future Outlook

While the direct study of this compound derivatives as fluorescent probes is a nascent field, the foundational knowledge from Xylenol Orange, particularly its Aggregation-Induced Emission properties, provides a compelling rationale for their development. The structural framework of SXO is inherently suited for metal chelation, and modern synthetic strategies can be employed to create a diverse library of derivatives. By applying the standardized characterization protocols outlined in this guide, researchers can systematically evaluate the photophysical properties of these new compounds. The future development of SXO-based probes could yield highly sensitive, "turn-on" sensors for a range of metal ions, with significant potential for applications in analytical chemistry, environmental monitoring, and potentially, biomedical diagnostics. Further research is critically needed to synthesize and characterize these promising molecules to unlock their full potential.

References

- 1. Xylenol orange - Wikipedia [en.wikipedia.org]

- 2. A study of Xylenol Orange and semi-Xylenol Orange as metallochromic indicators and spectrophotometric reagents for metals [jstage.jst.go.jp]

- 3. Colorimetric Xylenol Orange: A Long-Buried Aggregation-Induced Emission Dye and Restricted Rotation for Dual-Mode Sensing of pH and Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gspchem.com [gspchem.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. scispace.com [scispace.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Fluorescence lifetime measurement using TCSPC [bio-protocol.org]

- 10. horiba.com [horiba.com]

- 11. bhu.ac.in [bhu.ac.in]

- 12. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 13. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Complexometric Titration of Zinc Using Semixylenol Orange

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complexometric titration is a cornerstone of analytical chemistry for the quantitative determination of metal ions. This application note provides a detailed protocol for the complexometric titration of zinc ions (Zn²⁺) using ethylenediaminetetraacetic acid (EDTA) with a metallochromic indicator. The primary focus is on the use of xylenol orange as a well-established indicator, with a discussion on the application of semixylenol orange, a related indicator known for its heightened sensitivity.

Zinc is a vital element in numerous biological and pharmaceutical systems. Accurate quantification of zinc is crucial in drug development, quality control of pharmaceutical preparations, and various research applications. The principle of this titration lies in the formation of a stable, water-soluble 1:1 complex between zinc ions and EDTA. The endpoint is detected by a sharp color change of the indicator. At the start of the titration, the indicator forms a colored complex with the zinc ions. As EDTA is added, it sequentially complexes with the free zinc ions. Near the equivalence point, the EDTA, being a stronger chelating agent, displaces the indicator from the zinc-indicator complex, resulting in a distinct color change. For xylenol orange, this transition is typically from a red or violet-pink to a yellow color.[1][2]

While xylenol orange is widely used, commercial preparations have historically contained significant amounts of this compound.[3] Research has indicated that this compound can be a more sensitive and reliable indicator in certain applications, such as the spectrophotometric determination of zirconium.[4] This suggests its potential for providing a sharper, more defined endpoint in the titration of zinc.

Principle of the Titration

The titration reaction involves the chelation of zinc ions by EDTA. The reaction can be represented as:

Zn²⁺ + [EDTA]⁴⁻ ⇌ [Zn(EDTA)]²⁻

The stability of the Zn-EDTA complex is pH-dependent, with the optimal pH for this titration being in the slightly acidic range of 5 to 6.[5] A buffer solution, commonly hexamine (hexamethylenetetramine), is used to maintain this pH.[1]

The indicator, this compound (SXO) or xylenol orange (XO), forms a less stable complex with zinc ions, which is intensely colored (red/violet-pink):

Zn²⁺ + [Indicator]ⁿ⁻ ⇌ [Zn(Indicator)]²⁻ⁿ (Colored)

During the titration, EDTA displaces the indicator from the zinc complex:

[Zn(Indicator)]²⁻ⁿ + [EDTA]⁴⁻ ⇌ [Zn(EDTA)]²⁻ + [Indicator]ⁿ⁻ (Different Color)

This displacement causes a visible color change, signaling the endpoint of the titration.

Materials and Reagents

| Reagent/Material | Specification |

| Titrant | 0.05 M Disodium Edetate (EDTA) Volumetric Solution |

| Analyte | Zinc-containing sample |

| Indicator | Xylenol Orange Indicator Mixture or this compound |

| Buffer | Hexamethylenetetramine (Hexamine) |

| Acid | Acetic Acid (for pH adjustment) |

| Solvent | Deionized or Distilled Water |

| Glassware | 50 mL Burette, 250 mL Erlenmeyer flasks, Pipettes, Volumetric flasks |

Experimental Protocols

Preparation of Reagents

1. 0.05 M Disodium Edetate (EDTA) Solution:

-

Dissolve approximately 18.6 g of disodium edetate dihydrate in sufficient deionized water to make 1000 mL.

-

Standardization:

-

Accurately weigh about 200 mg of primary standard zinc metal.

-

Dissolve it in 10 mL of dilute hydrochloric acid and dilute with deionized water to 100.0 mL in a volumetric flask.

-

Take a 20.0 mL aliquot of this standard zinc solution and place it in a 250 mL Erlenmeyer flask.

-

Add approximately 50 mg of xylenol orange indicator mixture and enough hexamine to achieve a red-violet color.

-

Titrate with the prepared EDTA solution until the color changes to yellow.

-

Calculate the molarity of the EDTA solution.

-

2. Xylenol Orange Indicator Mixture:

-

Triturate 100 mg of xylenol orange with 10 g of sodium chloride or potassium nitrate to create a fine powder.[6]

-

Alternatively, a 0.2% aqueous solution of xylenol orange can be prepared.[7]

3. This compound Indicator:

-

Due to the limited availability of a standardized protocol for a this compound indicator solution for this specific titration, it is recommended to prepare it in a similar manner to the xylenol orange solution (e.g., a 0.1-0.2% solution in water or a triturated mixture with an inert salt). The optimal concentration may require empirical determination.

4. Buffer Solution (pH 5-6):

-

An acetate buffer (pH 5.5) can be prepared by dissolving 54.4 g of sodium acetate trihydrate in water, adding 2.3 mL of glacial acetic acid, and diluting to 1000 mL with water.[6]

-

Alternatively, solid hexamethylenetetramine can be added directly to the titration flask to achieve the desired pH.[1][8]

Titration Procedure

-

Sample Preparation:

-

Buffering:

-

Add approximately 2 g of hexamethylenetetramine to the sample solution.[1] Swirl the flask to dissolve the buffer. The pH of the solution should be between 5 and 6.

-

-

Addition of Indicator:

-

Titration:

-

Titrate the sample solution with the standardized 0.05 M EDTA solution from a burette.

-

Continuously swirl the flask during the titration.

-

The endpoint is reached when the color of the solution sharply changes from violet-pink to a clear yellow.[1]

-

-

Recording and Calculation:

-

Record the volume of EDTA solution consumed.

-

Calculate the amount of zinc in the sample using the following formula:

-

mg of Zinc = M_EDTA × V_EDTA × Molar Mass of Zinc

-

Where:

-

M_EDTA is the molarity of the EDTA solution.

-

V_EDTA is the volume of EDTA solution used in mL.

-

The molar mass of zinc is 65.38 g/mol .

-

-

Each mL of 0.05 M disodium edetate is equivalent to 3.269 mg of Zn.[8]

-

-

Quantitative Data Summary

| Parameter | Value/Range |

| EDTA Concentration | 0.05 M |

| Optimal pH | 5.0 - 6.0 |

| Indicator | Xylenol Orange or this compound |

| Endpoint Color Change | Violet-Pink to Yellow |

| Buffer | Hexamethylenetetramine or Acetate Buffer |

| 1 mL of 0.05 M EDTA equivalent to | 3.269 mg of Zinc |

Visualizations

Experimental Workflow

Caption: Workflow of the complexometric titration of zinc.

Principle of Endpoint Detection

Caption: Principle of indicator action at the endpoint.

Discussion

The complexometric titration of zinc with EDTA using xylenol orange is a robust and reliable method. The key to accurate results lies in the careful preparation and standardization of the EDTA solution and the precise detection of the endpoint. The use of a buffer to maintain the pH between 5 and 6 is critical, as the stability of the metal-EDTA and metal-indicator complexes is highly pH-dependent.

While the protocol provided focuses on xylenol orange, the potential advantages of using this compound should be considered. As a more sensitive indicator, this compound may provide a sharper and more easily discernible endpoint, which can reduce titration error and improve the precision of the results. Researchers may find it beneficial to perform comparative titrations with both indicators to determine the optimal choice for their specific application and sample matrix.

Interference from other metal ions that can also be complexed by EDTA is a potential issue. Masking agents can be employed to selectively prevent the titration of interfering ions. For instance, in the presence of cadmium, iodide can be used as a masking agent.[8]

Conclusion

The complexometric titration of zinc with EDTA is a well-established analytical technique suitable for a wide range of applications in research and industry. The use of xylenol orange as an indicator provides reliable results, and the exploration of this compound as a more sensitive alternative offers a potential avenue for methodological improvement. The detailed protocols and principles outlined in these application notes provide a solid foundation for the accurate and precise determination of zinc concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 3. Xylenol orange - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. CN105445414A - Chemical analysis determination method of zinc content of molecular sieve - Google Patents [patents.google.com]

- 8. digicollections.net [digicollections.net]

Application Notes and Protocols for the Spectrophotometric Determination of Bismuth with Semixylenol Orange

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative determination of bismuth(III) ions using Semixylenol Orange (SXO) as a chromogenic reagent. This spectrophotometric method is based on the formation of a stable, colored complex between bismuth(III) and SXO, which can be measured to determine the concentration of bismuth in a sample.

Principle

Bismuth(III) ions react with this compound in an acidic medium to form a colored chelate complex. The intensity of the color, which is directly proportional to the concentration of bismuth, is measured using a spectrophotometer at the wavelength of maximum absorbance.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of bismuth with this compound.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 540 nm | [1] |

| Molar Absorptivity (ε) | 4.2 x 10⁴ L·mol⁻¹·cm⁻¹ | [1] |

| Beer's Law Range | 10-30 µg of Bi(III) | [1] |

| Stoichiometry (Bi:SXO) | 2:1 | [1] |

| Conditional Formation Constant (log K') | 3.08 | [1] |

| Standard Deviation (n=18) | 1.1 µg | [1] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the spectrophotometric determination of bismuth with this compound.

Caption: Experimental workflow for bismuth determination.

Detailed Experimental Protocol

This protocol is based on established methodologies for the spectrophotometric determination of bismuth using this compound.

Reagents and Solutions

-

Standard Bismuth(III) Stock Solution (1000 µg/mL): Dissolve a precisely weighed amount of bismuth(III) nitrate pentahydrate in dilute nitric acid and dilute to a known volume with deionized water.

-

Working Bismuth(III) Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution.

-

This compound (SXO) Solution: Prepare a solution of SXO in deionized water. The exact concentration may need to be optimized for the specific application.

-

Lactic Acid Solution: To prevent the olation and oxolation of bismuth(III), a lactic acid solution should be used as an auxiliary complexing agent.[1]

-

Buffer Solution: An appropriate buffer solution is required to maintain the optimal pH for complex formation.

-

Masking Agents (for samples containing copper): A combination of thiourea, ascorbic acid, and thiosemicarbazide can be used to mask interference from Cu(II).[1] Post-masking of Bi(III) with sodium chloride can also be employed.[1]

Instrumentation

-

A UV-Visible spectrophotometer capable of measuring absorbance at 540 nm.

-

Cuvettes with a 1 cm path length.

-

Calibrated glassware.

-

pH meter.

Preparation of Calibration Curve

-

Into a series of volumetric flasks, add increasing volumes of the working bismuth(III) standard solutions to cover the range of 10-30 µg of Bi(III).[1]

-

To each flask, add the necessary amount of lactic acid solution and the buffer solution to achieve the optimal pH.

-

Add a constant, excess amount of the this compound solution to each flask.

-

Dilute to the mark with deionized water and mix thoroughly.

-

Allow the solutions to stand for a sufficient time for the color to develop completely.

-

Measure the absorbance of each solution at 540 nm against a reagent blank prepared in the same manner but without the bismuth standard.

-

Plot a graph of absorbance versus the concentration of bismuth (µg). This should yield a linear calibration curve that follows Beer's law.

Sample Analysis

-

Prepare the sample solution by dissolving a known amount of the sample in an appropriate solvent. Dilute as necessary to bring the bismuth concentration within the working range of the calibration curve.

-

Transfer a known volume of the sample solution into a volumetric flask.

-

If interfering ions such as copper are present, add the appropriate masking agents.[1]

-

Follow steps 2-6 as described in the "Preparation of Calibration Curve" section.

-

Determine the concentration of bismuth in the sample solution from the calibration curve.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the components involved in the spectrophotometric determination of bismuth.

References

Application Notes and Protocols for Direct EDTA Titration of Metal Ions Using Xylenol Orange (SXO) Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a widely used analytical technique for the quantitative determination of metal ions in various samples. The success of this method relies on the use of a suitable indicator to signal the endpoint of the titration. Xylenol Orange (SXO) is a versatile metallochromic indicator that provides a sharp and distinct color change, making it an excellent choice for the direct titration of a range of metal ions in acidic conditions.[1][2] This application note provides a detailed protocol for the direct EDTA titration of metal ions using SXO indicator, including reagent preparation, a general titration procedure, and specific conditions for various metal ions.

Principle of the Titration

The direct EDTA titration using Xylenol Orange as an indicator is based on the principles of complex formation.[3] Initially, a small amount of the SXO indicator is added to the metal ion solution, forming a colored metal-indicator complex.[4] During the titration, EDTA, a strong chelating agent, is gradually added. EDTA forms a more stable complex with the metal ions than the indicator does.[4][5]

As EDTA is added, it first reacts with the free metal ions in the solution. Once all the free metal ions have been complexed by EDTA, the EDTA starts to displace the metal ions from the metal-indicator complex.[4] This releases the free indicator, resulting in a sharp color change, which signals the endpoint of the titration.[2] For Xylenol Orange, the color of the metal complex is typically red or pink-violet, while the free indicator in acidic solution is yellow.[1][2][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the direct EDTA titration of various metal ions using Xylenol Orange indicator.

| Metal Ion | Optimal pH Range | Buffer System | Color Change at Endpoint | Notes |

| Bismuth (Bi³⁺) | 1 - 3 | 0.2M HNO₃ | Pink-Violet to Yellow | Highly stable EDTA complex allows for titration in strongly acidic medium.[7] |

| Thorium (Th⁴⁺) | 2.0 - 3.5 | Acetate or Glycine | Red to Yellow | Glycine buffer has been shown to be effective.[8][9] |

| Zinc (Zn²⁺) | 5 - 6 | Acetate or Hexamine | Pink-Violet to Yellow | Hexamine is commonly used to adjust the pH.[1][7] |

| Lead (Pb²⁺) | 5 - 6 | Acetate or Hexamine | Red to Yellow | Titration is performed in a slightly acidic medium.[1][7] |

| Cadmium (Cd²⁺) | 5 - 6 | Acetate or Hexamine | Red to Yellow | Similar conditions to Zinc and Lead titrations.[7] |

| Nickel (Ni²⁺) | 5 - 6 | Acetate or Hexamine | Red to Yellow | Xylenol orange is a suitable indicator for Nickel determination.[10] |

| Cobalt (Co²⁺) | ~ 6 | Acetate or Hexamine | Red to Yellow | The color change from red to yellow is sharp below pH 6.7.[4] |

| Aluminum (Al³⁺) | 2 - 6 | - | Pink-Violet to Yellow | The reaction with EDTA can be slow, often requiring a back-titration approach. However, direct titration is possible under specific conditions.[1] |

| Zirconium (Zr⁴⁺) | - | Perchloric Acid | Red to Yellow | The solution should be warmed to 70-80°C near the endpoint.[11] |

Experimental Protocols

Reagent Preparation

1. Standard EDTA Solution (0.05 M):

-

Dissolve 18.61 g of analytical grade disodium edetate (Na₂H₂Y·2H₂O) in deionized water and dilute to 1000 mL in a volumetric flask.

-

Standardize the EDTA solution against a primary standard, such as calcium carbonate or zinc metal.

2. Xylenol Orange Indicator Solution (0.1% w/v):

-

Dissolve 0.1 g of Xylenol Orange powder in 100 mL of distilled water.[6][12]

-

Alternatively, a Xylenol Orange indicator mixture can be prepared by triturating 1 part of xylenol orange with 99 parts of potassium nitrate.[12]

3. Buffer Solutions:

-

Acetate Buffer (pH 5-6): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

-

Hexamine Buffer (pH 5-6): Dissolve hexamine (hexamethylenetetramine) in water and adjust the pH with hydrochloric acid.

-

Nitric Acid (0.2 M): Dilute concentrated nitric acid with deionized water.

General Titration Protocol (Example: Determination of Zinc)

-

Sample Preparation: Accurately pipette a known volume of the sample solution containing zinc ions into a 250 mL conical flask.

-

Dilution: Dilute the sample with approximately 50 mL of deionized water.

-